molecular formula C8H15N3 B13257186 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine

Cat. No.: B13257186
M. Wt: 153.22 g/mol
InChI Key: INBFCYNLYIVARN-UHFFFAOYSA-N
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Description

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine, followed by reduction to yield the desired product . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-carbaldehyde
  • 3,5-dimethyl-1H-pyrazole
  • 2-(1H-pyrazol-5-yl)ethanamine

Uniqueness

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-2-(2-methylpyrazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-10-11(7)3/h4-5H,6,9H2,1-3H3

InChI Key

INBFCYNLYIVARN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=NN1C

Origin of Product

United States

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